4-(Butan-2-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(Butan-2-yl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a butan-2-yl group at the 4-position and an amine group at the 2-position. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the butan-2-yl group. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For example, the reaction of 2-bromo-2-methylbutane with thiourea under basic conditions can yield the desired thiazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
4-(Butan-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The butan-2-yl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The amine group can form hydrogen bonds with biological molecules, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
4-(Butan-2-yl)-1,3-thiazol-2-amine: Unique due to the specific substitution pattern on the thiazole ring.
4-(Butan-2-yl)-1,3-thiazol-2-ol: Similar structure but with a hydroxyl group instead of an amine.
4-(Butan-2-yl)-1,3-thiazol-2-thiol: Contains a thiol group instead of an amine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butan-2-yl group enhances its lipophilicity, while the amine group allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
4-butan-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-3-5(2)6-4-10-7(8)9-6/h4-5H,3H2,1-2H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWADJYISZVARR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CSC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300371 |
Source
|
Record name | 4-(1-Methylpropyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79932-24-4 |
Source
|
Record name | 4-(1-Methylpropyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79932-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Methylpropyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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